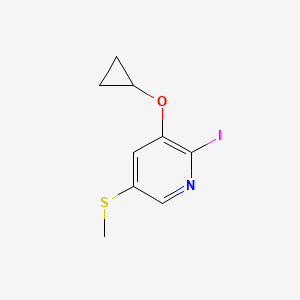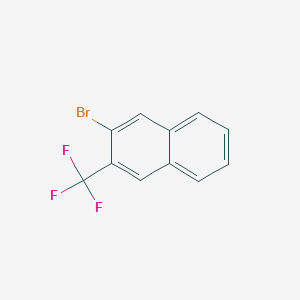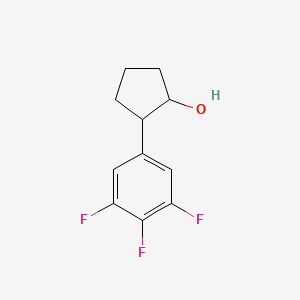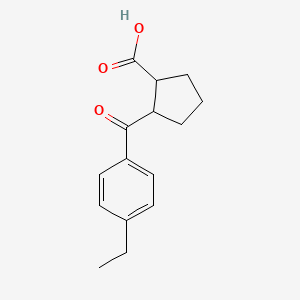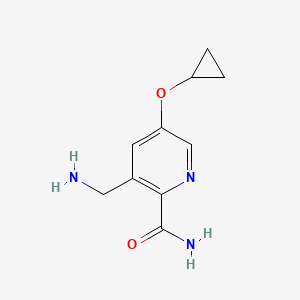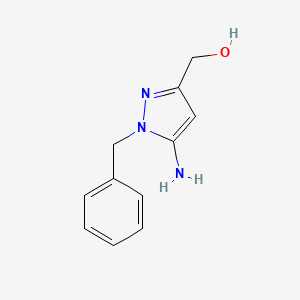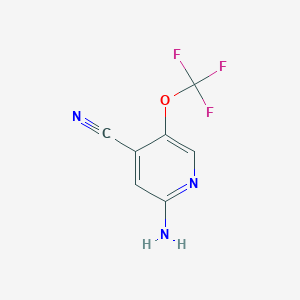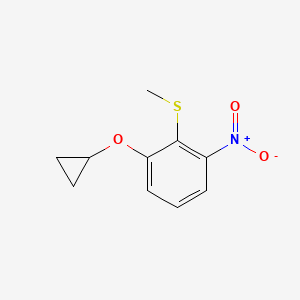
(2-Cyclopropoxy-6-nitrophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-6-nitrophenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitrophenyl group, and a methylsulfane group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-6-nitrophenyl)(methyl)sulfane typically involves the reaction of 2-cyclopropoxy-6-nitrophenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-6-nitrophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group or the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile, are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Cyclopropoxy-6-nitrophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-6-nitrophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-Cyclopropoxy-6-nitrophenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(2-Cyclopropoxy-4-nitrophenyl)(methyl)sulfane: Differing in the position of the nitro group, which can affect its reactivity and biological activity.
(2-Cyclopropoxy-6-nitrophenyl)(ethyl)sulfane: Differing in the alkyl group attached to the sulfur atom, which can influence its chemical properties and applications.
(2-Cyclopropoxy-6-aminophenyl)(methyl)sulfane:
Properties
Molecular Formula |
C10H11NO3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-methylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO3S/c1-15-10-8(11(12)13)3-2-4-9(10)14-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
VYXWMFFOUROFOH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


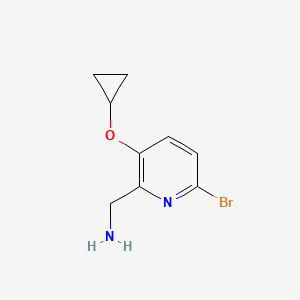
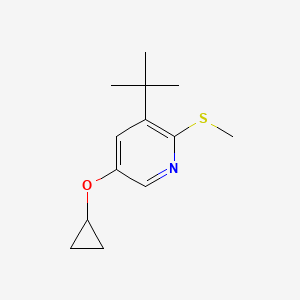
![1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14807128.png)
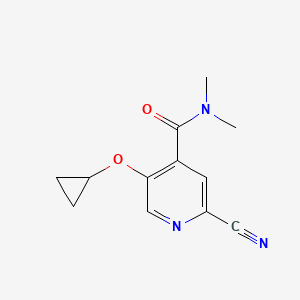
![N-[(E)-(2-ethoxyphenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14807135.png)
